3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline
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Overview
Description
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline typically involves the reaction of 3-(trifluoromethyl)aniline with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom into the aniline derivative . Another approach involves the use of chlorinating reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group and the chlorine atom.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Contains additional trifluoromethyl groups, leading to different chemical properties and uses.
Uniqueness
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline is unique due to the specific positioning of the trifluoromethyl and chlorine groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
788-10-3 |
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Molecular Formula |
C13H9ClF3N |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9ClF3N/c14-10-4-2-6-12(8-10)18-11-5-1-3-9(7-11)13(15,16)17/h1-8,18H |
InChI Key |
OHVHTCIYZJYGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC(=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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